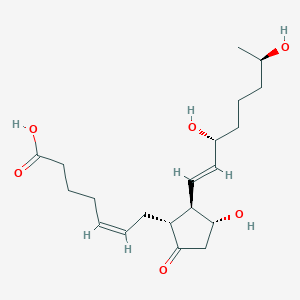

15(R)-19(R)-Hydroxy prostaglandin E2

Descripción general

Descripción

15®-19®-Hydroxy prostaglandin E2 is a derivative of prostaglandin E2, a member of the prostaglandin family of lipid compounds. Prostaglandins are derived from fatty acids and have diverse hormone-like effects in animals. This specific compound is known for its unique stereochemistry and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 15®-19®-Hydroxy prostaglandin E2 typically involves the stereoselective reduction of prostaglandin intermediates. The process begins with the preparation of prostaglandin E2, followed by the introduction of hydroxyl groups at the 15 and 19 positions. This can be achieved through catalytic hydrogenation or enzymatic reduction under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of 15®-19®-Hydroxy prostaglandin E2 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 15®-19®-Hydroxy prostaglandin E2 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced further to modify its functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or enzymatic reduction with specific reductases.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of 15-keto-19-keto prostaglandin E2.

Reduction: Formation of fully reduced prostaglandin derivatives.

Substitution: Formation of various substituted prostaglandin analogs.

Aplicaciones Científicas De Investigación

15®-19®-Hydroxy prostaglandin E2 has numerous applications in scientific research:

Chemistry: Used as a reference compound in the study of prostaglandin synthesis and reactions.

Biology: Investigated for its role in cellular signaling and regulation of inflammatory responses.

Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and cardiovascular diseases.

Industry: Utilized in the development of prostaglandin-based pharmaceuticals and as a biochemical tool in research.

Mecanismo De Acción

The mechanism of action of 15®-19®-Hydroxy prostaglandin E2 involves binding to specific prostaglandin receptors on the cell surface. These receptors are coupled to guanine nucleotide regulatory proteins, which mediate changes in intracellular second messengers such as cyclic adenosine monophosphate (cAMP) and calcium ions. This leads to various biological effects, including modulation of inflammation, vasodilation, and inhibition of platelet aggregation.

Comparación Con Compuestos Similares

Prostaglandin E2: The parent compound with similar biological activities but different stereochemistry.

15(S)-Prostaglandin E2: The stereoisomer with different biological potency and receptor affinity.

Prostaglandin F2α: Another prostaglandin with distinct physiological effects, primarily involved in smooth muscle contraction.

Uniqueness: 15®-19®-Hydroxy prostaglandin E2 is unique due to its specific stereochemistry, which influences its binding affinity to prostaglandin receptors and its overall biological activity. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and developing targeted therapeutic agents.

Actividad Biológica

15(R)-19(R)-Hydroxy Prostaglandin E2 (also referred to as 19-OH PGE2) is a derivative of Prostaglandin E2 (PGE2), known for its significant biological activities. This compound plays a critical role in various physiological processes, particularly through its interaction with specific prostanoid receptors. This article explores the biological activity of 15(R)-19(R)-Hydroxy PGE2, including its mechanisms of action, receptor selectivity, and implications in human physiology.

15(R)-19(R)-Hydroxy PGE2 primarily exerts its effects through selective activation of the EP2 receptor subtype. Unlike PGE2, which can stimulate multiple receptor types indiscriminately, 19-OH PGE2 shows a marked preference for the EP2 receptor, demonstrating enhanced potency in specific tissue preparations such as cat tracheal rings and guinea pig ileum .

Receptor Interaction

- EP2 Receptor : 19-OH PGE2 activates the EP2 receptor, leading to smooth muscle relaxation and vasodilation. It has an EC50 value of approximately 200 nM for relaxing cat tracheal rings .

- Lack of Activity on Other Receptors : This compound does not stimulate FP receptors or thromboxane A2 receptors, indicating a selective profile that may have therapeutic implications in conditions where reduced platelet aggregation is desired .

Biological Effects

The biological effects of 15(R)-19(R)-Hydroxy PGE2 can be summarized as follows:

- Smooth Muscle Relaxation : The compound is a potent relaxant for smooth muscle tissues, particularly in the respiratory tract.

- Inhibition of Platelet Aggregation : It does not promote platelet aggregation, which may be beneficial in preventing thrombotic events.

- Regulation of Inflammatory Responses : Studies indicate that PGE2 and its derivatives can modulate immune responses by influencing T-cell differentiation and cytokine production. In low concentrations, PGE2 can induce a pro-inflammatory phenotype via different receptor pathways .

Comparative Biological Activity Table

| Compound | Receptor Selectivity | Biological Activity | EC50 (nM) | Notes |

|---|---|---|---|---|

| 15(R)-19(R)-OH PGE2 | EP2 | Smooth muscle relaxation | 200 | Selective agonist; no FP or TXA activity |

| Prostaglandin E2 | EP1, EP2, EP3 | Vasodilation, uterine contraction | Variable | Broad activity across multiple receptors |

| 19-Hydroxy-PGF2α | None | Minimal biological activity | N/A | Indicates high inactivation potential |

Case Studies and Research Findings

Research has shown that the physiological significance of 19-OH PGE2 extends to reproductive health and inflammation regulation. For instance:

- A study indicated that large quantities of 19-OH PGE2 are formed from PGE1 and PGE2 in human seminal plasma, suggesting a role in male reproductive physiology .

- Another investigation revealed that PGE2 regulates its own inactivating enzyme (15-PGDH) in cervical stromal cells, indicating a feedback mechanism that modulates its levels during cervical ripening . This suggests that understanding the balance between active and inactive forms of prostaglandins could be crucial for therapeutic interventions.

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYDBMHYPQFNJ-JDIRIWFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.